molecular formula C6H9ClO3 B1322464 Oxan-4-yl carbonochloridate CAS No. 89641-80-5

Oxan-4-yl carbonochloridate

Cat. No. B1322464
CAS RN: 89641-80-5
M. Wt: 164.59 g/mol
InChI Key: LXPXWKCKQMBYBS-UHFFFAOYSA-N
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Description

Oxan-4-yl carbonochloridate, also known as 2-oxacyclohexan-4-yl chloroformate, is a versatile organic compound with numerous applications in scientific research and industry1. It is also known by other names such as tetrahydro-2H-pyran-4-yl carbonochloridate2.



Synthesis Analysis

Unfortunately, I couldn’t find specific synthesis routes for Oxan-4-yl carbonochloridate in the available resources. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry procedures3.



Molecular Structure Analysis

The molecular formula of Oxan-4-yl carbonochloridate is C6H9ClO31. This compound has a molecular weight of 164.59 g/mol1.



Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving Oxan-4-yl carbonochloridate in the available resources. However, as an organic compound, it’s likely to participate in various organic reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of Oxan-4-yl carbonochloridate are not explicitly mentioned in the available resources. However, it’s known that this compound is a liquid at room temperature4.


Scientific Research Applications

1. Synthesis of Antifungal Agents

Oxan-4-yl carbonochloridate can serve as an intermediate in the synthesis of antifungal agents. A study by Attia et al. (2013) reported the synthesis and characterization of a compound which is used as an intermediate for creating new imidazole-containing antifungal agents. This highlights the compound's utility in pharmaceutical research.

2. Air Quality Modeling

In air quality simulation models, chemical oxidant mechanisms are crucial, and oxan-4-yl carbonochloridate-related compounds may contribute to these models. The review by Dodge (2000) discusses various mechanisms, including the Carbon Bond Mechanism and SAPRC mechanism, which could potentially incorporate oxan-4-yl carbonochloridate derivatives for modeling purposes.

3. Protein Oxidation in Meat Systems

Research into protein oxidation in meat systems can involve compounds like oxan-4-yl carbonochloridate. Estévez (2011) reviewed protein carbonylation in meat, which is a form of protein oxidation where compounds similar to oxan-4-yl carbonochloridate might be involved, especially in understanding the chemistry of meat processing and storage.

4. Development of Water Oxidation Catalysts

Oxan-4-yl carbonochloridate-related research includes the development of catalysts for water oxidation, as described by Dismukes et al. (2009). The study explores the bioinspired Mn4O4-cubane water oxidation catalysts, drawing parallels with the photosystem II water-oxidizing complex, where similar compounds may play a role.

5. Surface Chemistry of Carbon Nanotubes

The surface chemistry of carbon nanotubes, as influenced by various chemical treatments, is another area of research relevant to oxan-4-yl carbonochloridate. Wepasnick et al. (2011) evaluated how different chemical oxidants affect the surface chemistry and structure of multi-walled carbon nanotubes, a field where oxan-4-yl carbonochloridate derivatives could be relevant.

Safety And Hazards

The safety and hazards associated with Oxan-4-yl carbonochloridate are not explicitly mentioned in the available resources. However, it’s important to handle all chemicals with appropriate safety measures4.


Future Directions

The future directions of Oxan-4-yl carbonochloridate are not explicitly mentioned in the available resources. However, given its versatility in scientific research and industry, it’s likely that this compound will continue to be of interest in various fields1.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

oxan-4-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPXWKCKQMBYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626267
Record name Oxan-4-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxan-4-yl carbonochloridate

CAS RN

89641-80-5
Record name Oxan-4-yl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxan-4-yl chloroformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution (40 mL) of bis(trichloromethyl)carbonate (2.97 g) in tetrahydrofuran was dropwise added a solution (10 mL) of pyridine (2.43 mL) in tetrahydrofuran under ice-cooling. After stirring under ice-cooling for 10 min., a solution (20 mL) of tetrahydropyran-4-ol (1.91 g) in tetrahydrofuran was dropwise added slowly. After stirring at room temperature for 2 hrs., the mixture was concentrated under reduced pressure, and ethyl acetate (50 mL) and water (50 mL) were added to the residue. The ethyl acetate layer was separated and taken, washed with 0.2N hydrochloric acid (20 mL) and saturated brine (50 mL), and dried over anhydrous magnesium sulfate. Concentration under reduced pressure gave tetrahydropyran-4-yl chlorocarbonate (1.53 g). To a mixture of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.40 g) obtained in Reference Example 1 and tetrahydrofuran (20 mL) was added pyridine (0.78 mL), and a solution (10 mL) of tetrahydropyran-4-yl chlorocarbonate (1.53 g) obtained above in tetrahydrofuran was dropwise added, and the mixture was stirred overnight at room temperature. After concentration of the reaction mixture under reduced pressure, water (50 mL) was added, and the mixture was extracted with ethyl acetate (50 mL). The extract was washed with a 5% aqueous citric acid solution (50 mL) and saturated brine (50 mL), and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=4:1, then 3:2). The obtained colorless oil (2.03 g) was dissolved in diethyl ether (2 mL), and a 4N hydrogen chloride—ethyl acetate solution (5 mL) was added. After stirring at room temperature for 30 min., diethyl ether (10 mL) was added and the mixture was stirred overnight. The precipitated solid was collected by filtration and dried under reduced pressure to give the title compound (1.20 g) as a white solid.
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40 mL
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10 mL
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Synthesis routes and methods II

Procedure details

To a solution of bis(trichloromethyl) carbonate (2.97 g) in tetrahydrofuran (40 mL) was added dropwise a solution of pyridine (2.43 mL) in tetrahydrofuran (10 mL) under ice-cooling. The solution was stirred for 10 minutes under ice-cooling, and a solution of tetrahydropyran-4-ol (1.91 g) in tetrahydrofuran (20 mL) was slowly added dropwise. After stirring at room temperature for 2 hrs, the solution was concentrated under reduced pressure, and to the residue were added ethyl acetate (50 mL) and water (50 mL). The ethyl acetate layer was separated, and washed with 0.2 N hydrochloric acid (20 mL), and saturated saline (50 m), followed by drying over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure to give tetrahydropyran-4-yl chlorocarbonate (1.53 g). To a mixture of tert-butyl 2-hydroxyethyl(methyl)carbamate (1.40 g) obtained in Reference Synthetic Example 1 and tetrahydrofuran (20 mL) was added pyridine (0.78 mL), and a solution of tetrahydropyran-4-yl chlorocarbonate (1.53 g) obtained above in tetrahydrofuran (10 mL) was added dropwise thereto, followed by stirring at room temperature overnight. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The extract was washed with 5% aqueous solution of citric acid (50 mL), and saturated saline (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (elute with ethyl acetate hexane=4:1, then 3:2). The obtained colorless oil (2.03 g) was dissolved in diethyl ether (2 mL), and added 4N hydrogen chloride-ethyl acetate solution (5 mL). After stirring at room temperature for 30 minutes, diethyl ether (10 mL) was added, followed by stirring overnight. The depositting solid was collected by filtration, and dried under reduced pressure to give title compound as white solid (1.20 g).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
2.43 mL
Type
reactant
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Quantity
40 mL
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10 mL
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1.91 g
Type
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Quantity
20 mL
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Reaction Step Two

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